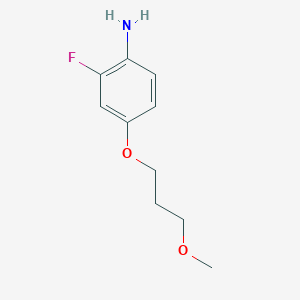
2-Fluoro-4-(3-methoxypropoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4-(3-methoxypropoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a fluorine atom and a methoxypropoxy group attached to the benzene ring, making it a fluorinated aniline derivative. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(3-methoxypropoxy)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-fluoro-4-nitroaniline with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution process. The resulting intermediate is then subjected to reduction conditions, often using hydrogen gas and a palladium catalyst, to convert the nitro group to an amino group, yielding the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-Fluoro-4-(3-methoxypropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Catalysts like palladium or copper complexes are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
科学研究应用
2-Fluoro-4-(3-methoxypropoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-Fluoro-4-(3-methoxypropoxy)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the methoxypropoxy group can influence its solubility and membrane permeability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
2-Fluoro-4-methylaniline: Similar in structure but lacks the methoxypropoxy group, leading to different chemical and physical properties.
4-Fluoroaniline: Contains a fluorine atom but lacks additional substituents, making it less complex.
2-Fluoro-4-nitroaniline: Contains a nitro group instead of an amino group, resulting in different reactivity and applications.
Uniqueness
2-Fluoro-4-(3-methoxypropoxy)aniline is unique due to the presence of both the fluorine atom and the methoxypropoxy group, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
2-fluoro-4-(3-methoxypropoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-5-2-6-14-8-3-4-10(12)9(11)7-8/h3-4,7H,2,5-6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBYUAROCQKRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
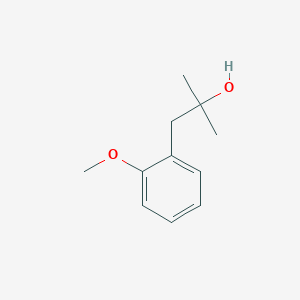
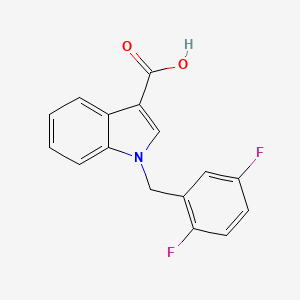

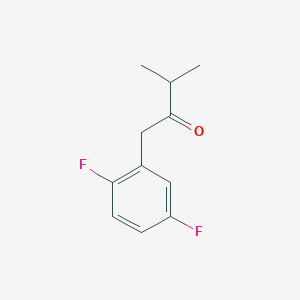

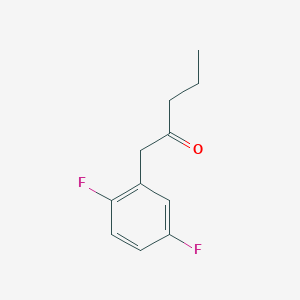
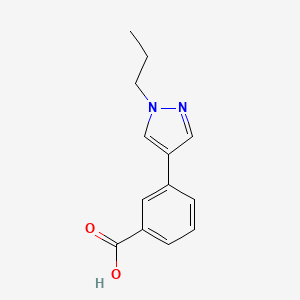
![1-[4-(1-Ethyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B7872774.png)
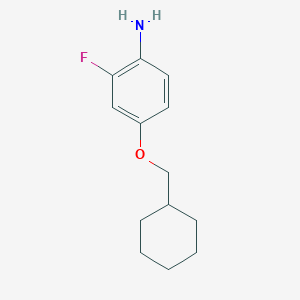
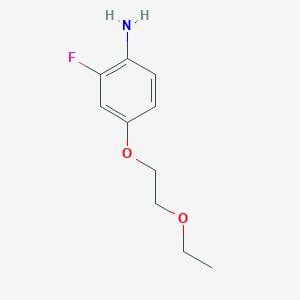
![3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)
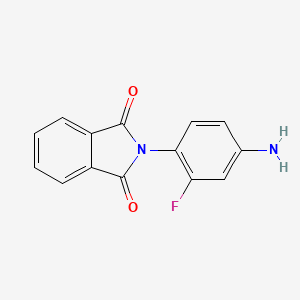
![2-Chloro-4-[(cyclohexylamino)methyl]phenol](/img/structure/B7872817.png)
![2-Chloro-4-[(cyclopentylamino)methyl]phenol](/img/structure/B7872820.png)
